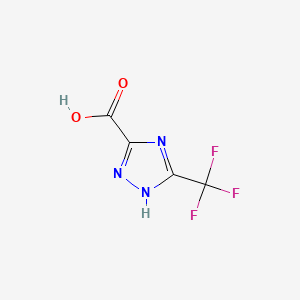
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H2F3N3O2 and its molecular weight is 181.074. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-41-0) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C4H2F3N3O2
- Molecular Weight : 181.07 g/mol
- IUPAC Name : this compound
- CAS Number : 944897-41-0
The biological activity of this compound is largely attributed to its structural characteristics, particularly the trifluoromethyl group. This moiety enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its efficacy against various microorganisms. A study highlighted the broad-spectrum antibacterial activity of triazole compounds, suggesting that this specific derivative could be effective against resistant strains of bacteria due to its unique chemical structure .
Anticancer Properties
Triazoles have been recognized for their potential in cancer therapy. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented. For instance, compounds with a triazole scaffold have shown promising results in inhibiting the growth of cancer cells in vitro and in vivo models .
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of triazole derivatives found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study noted that the trifluoromethyl group contributed to enhanced membrane permeability and interaction with bacterial cell walls.
- Anticancer Research : In a preclinical trial assessing various triazole compounds for anticancer activity, this compound was shown to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell survival .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNIGPMFGXDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202948 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-41-0 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













